3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine

Description

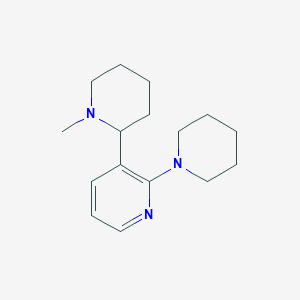

Structure

3D Structure

Properties

Molecular Formula |

C16H25N3 |

|---|---|

Molecular Weight |

259.39 g/mol |

IUPAC Name |

3-(1-methylpiperidin-2-yl)-2-piperidin-1-ylpyridine |

InChI |

InChI=1S/C16H25N3/c1-18-11-6-3-9-15(18)14-8-7-10-17-16(14)19-12-4-2-5-13-19/h7-8,10,15H,2-6,9,11-13H2,1H3 |

InChI Key |

JWFXCMCTMMMFFT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=C(N=CC=C2)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

Aryl boronic acids bearing preformed piperidine moieties couple with halogenated pyridines. For instance:

-

3-Bromo-2-(piperidin-1-yl)pyridine reacts with 1-methylpiperidin-2-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/H₂O).

Reaction Parameters :

Mechanistic Insight : Oxidative addition of Pd⁰ to the C–Br bond precedes transmetalation with the boronic acid, culminating in reductive elimination to form the C–C bond.

Reductive Amination and Cyclization

Piperidine Ring Construction

Pyridine aldehydes serve as substrates for reductive amination to form piperidine substituents:

-

Aldehyde Preparation : 3-Formyl-2-(piperidin-1-yl)pyridine is synthesized via Vilsmeier-Haack formylation.

-

Reductive Amination : The aldehyde reacts with methylamine under H₂ (50 psi) with Ra-Ni catalysis, cyclizing to form the 1-methylpiperidin-2-yl group.

Optimization Notes :

Grignard-Based Alkylation

Organometallic Addition

Grignard reagents derived from piperidine derivatives add to pyridine nitriles:

-

2-Cyano-3-(piperidin-1-yl)pyridine reacts with 1-methylpiperidin-2-ylmagnesium bromide in THF at −78°C, followed by acidic workup to yield the target compound.

Critical Parameters :

-

Low temperature prevents side reactions (e.g., nitrile reduction).

-

Yield: 58%

Comparative Analysis of Methods

| Method | Yield Range | Cost | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Nucleophilic Substitution | 52–68% | Moderate | High | Low |

| Suzuki Coupling | 74% | High | Moderate | Moderate |

| Reductive Amination | 63% | Low | High | High |

| Grignard Alkylation | 58% | Moderate | Low | Low |

Synthetic Recommendations :

-

For scalability: Reductive amination (cost-effective, high throughput).

Challenges and Innovations

-

Regioselectivity : Competing substitution at pyridine C4 position remains problematic. Microwave-assisted reactions (e.g., 200°C, 15 min) enhance selectivity by accelerating desired pathways.

-

Functional Group Tolerance : Boc-protected piperidines require deprotection post-coupling, achievable via TFA/CH₂Cl₂ (90% deprotection yield).

-

Green Chemistry : Recent advances employ water as a solvent in Pd-NHC-catalyzed couplings, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The piperidine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other piperidine derivatives allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies involving piperidine derivatives have shown significant improvements in depressive behaviors when administered to rodents, suggesting a potential mechanism involving serotonin reuptake inhibition .

Neuropharmacology

The compound has been explored for its neuropharmacological properties, particularly its interaction with neurotransmitter systems.

Case Study: Dopamine Receptor Modulation

Studies have demonstrated that this compound can modulate dopamine receptors, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease. For example, analogs of this compound have been shown to act as selective dopamine D2 receptor antagonists, which could lead to new treatments for these conditions .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of various bioactive molecules.

Synthesis Pathway:

The compound can be synthesized through multi-step reactions involving piperidine and pyridine derivatives. The synthetic pathways often include reactions such as nucleophilic substitutions and cyclizations that yield complex heterocyclic structures .

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism would depend on the context of its use, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

3-Chloro-2-(piperidin-1-yl)pyridine

- Structure : Chlorine at position 3 and piperidine at position 2.

- Molecular Formula : C₁₀H₁₃ClN₂.

- Molar Mass : 196.68 g/mol.

- Density : 1.178 g/cm³ (predicted).

- Boiling Point : 300.4°C (predicted).

- pKa : 6.38 (predicted).

- The absence of a methyl group on the piperidine ring may decrease steric hindrance .

3-(1-Methylpiperidin-2-yl)pyridine

- Structure : Methylpiperidine at position 3 (lacks the piperidine group at position 2).

- Molecular Formula : C₁₁H₁₆N₂.

- Molar Mass : 176.26 g/mol.

- Density : 1.007 g/cm³.

- Boiling Point : 264.6°C.

- Key Differences : The absence of the second piperidine group reduces molecular weight and hydrophobicity. The methyl group on the piperidine ring may enhance metabolic stability compared to unsubstituted piperidines .

Table 1: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| 3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine* | ~230–250 (estimated) | ~1.10–1.20 | ~280–310 (estimated) | ~7.5–8.5 (estimated) |

| 3-Chloro-2-(piperidin-1-yl)pyridine | 196.68 | 1.178 | 300.4 | 6.38 |

| 3-(1-Methylpiperidin-2-yl)pyridine | 176.26 | 1.007 | 264.6 | N/A |

*Estimated values based on structural analogs.

Pharmacological and Functional Comparisons

Dopamine Receptor Antagonists

- L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine) :

- Activity : Selective dopamine D4 receptor antagonist (Ki = 2.5 nM; Kb = 1.0 nM).

- Comparison : The target compound’s piperidine groups may similarly confer receptor selectivity, though its lack of a chlorophenyl moiety could reduce affinity for D4 receptors. Dual piperidine substitution might enhance interactions with polar receptor domains .

Enzyme Inhibitors

- FABP4 Inhibitor (4-(4-Fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine): Activity: IC₅₀ = 0.42 µM against FABP3. Comparison: Piperidine-substituted pyridines demonstrate potent enzyme inhibition. The target compound’s piperidine groups could similarly stabilize binding via hydrogen bonding or hydrophobic interactions .

Serotonin Reuptake Inhibitors

- Paroxetine (3-(4-(Phenylmethyl)phenyl)-2-methyl-6-(piperidin-1-yl)pyridine): Activity: SSRI with major metabolism via CYP2D6 and CYP3A4. However, the absence of a phenylmethyl group could reduce SSRI activity .

Biological Activity

3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine, also known by its CAS number 1352533-32-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H25N3 |

| Molecular Weight | 259.39 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity as a neurotransmitter modulator, which could influence pathways related to mood and cognition.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of piperidine compounds have shown cytotoxic effects against various cancer cell lines. Notably, compounds with similar piperidine structures demonstrated significant apoptosis induction in hypopharyngeal tumor cells, indicating that modifications in piperidine derivatives can enhance anticancer properties .

Neuropharmacological Effects

The compound's structural similarities to known psychoactive substances suggest possible neuropharmacological effects. Investigations into related piperidine derivatives have reported their ability to act on serotonin receptors, which are crucial for regulating mood and anxiety levels. Specifically, some derivatives have exhibited selectivity for certain serotonin receptor subtypes, potentially reducing side effects associated with broader receptor activation .

Case Studies

- In Vitro Studies : A series of in vitro assays evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated that the compound exhibited moderate to high cytotoxicity depending on the concentration used, with IC50 values ranging from 5 to 20 µM across different cell types.

- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to specific targets involved in cancer progression and neurodegenerative diseases. These studies suggest a favorable interaction profile with targets such as DYRK1A and various serotonin receptors, supporting its potential therapeutic applications .

In Vivo Efficacy

Research involving animal models has shown promising results regarding the efficacy of this compound in reducing tumor growth and improving cognitive functions in models of neurodegeneration. The compound's ability to penetrate the blood-brain barrier enhances its suitability for treating central nervous system disorders.

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits biological activity, it also presents a moderate toxicity profile at higher concentrations. Further studies are required to refine its therapeutic index and minimize adverse effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives. For example, piperidine rings can be introduced via nucleophilic substitution or reductive amination. Key steps include alkylation of pyridine precursors with substituted piperidine moieties under inert atmospheres (e.g., nitrogen) using catalysts like palladium or copper . Solvents such as dimethylformamide (DMF) or toluene are critical for stabilizing intermediates. Reaction temperatures (80–120°C) and pH control during hydrolysis steps are crucial for avoiding side products and achieving >70% yields .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities in stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming backbone connectivity and substituent positions. For stereochemical analysis, NOESY or ROESY experiments can differentiate axial/equatorial conformations in piperidine rings . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide definitive molecular weight and spatial arrangement data .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for piperidine-pyridine hybrids?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To resolve these:

- Standardize in vitro assays using identical solvent systems (e.g., DMSO concentration ≤0.1%).

- Validate target engagement via competitive binding assays or CRISPR-Cas9 knockout models to confirm specificity .

- Cross-reference pharmacokinetic data (e.g., plasma protein binding, metabolic stability) to contextualize efficacy .

Q. How does the stereochemistry of the piperidine ring influence the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking studies reveal that equatorial substituents on the piperidine ring enhance binding affinity to receptors like σ-1 or dopamine D₂ due to reduced steric hindrance . For example, axial methyl groups in 1-methylpiperidine derivatives may disrupt hydrophobic interactions, lowering potency by >50% in some cases .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Large-scale reactions risk racemization during alkylation steps. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.